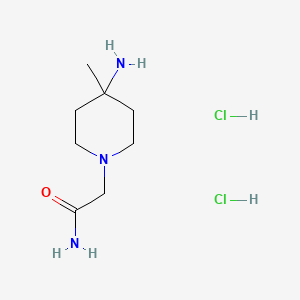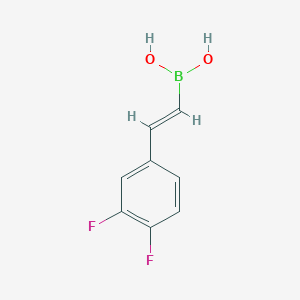
(3,4-Difluorostyryl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,4-Difluorostyryl)boronic acid is an organoboron compound that features a boronic acid group attached to a styryl moiety with fluorine atoms at the 3 and 4 positions of the phenyl ring. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3,4-Difluorostyryl)boronic acid typically involves the borylation of a suitable precursor. One common method is the palladium-catalyzed borylation of 3,4-difluorostyrene using bis(pinacolato)diboron under mild conditions. The reaction is usually carried out in the presence of a base such as potassium acetate and a ligand like X-Phos to facilitate the formation of the boronic acid .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: (3,4-Difluorostyryl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl or vinyl halides to form biaryl or styryl derivatives. It can also participate in oxidation reactions to form the corresponding phenol derivatives and reduction reactions to yield the corresponding alkane .
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions include biaryl compounds, phenols, and alkanes, depending on the specific reaction conditions and reagents used .
科学的研究の応用
(3,4-Difluorostyryl)boronic acid has diverse applications in scientific research:
作用機序
The mechanism of action of (3,4-Difluorostyryl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst.
類似化合物との比較
Phenylboronic Acid: Lacks the fluorine atoms and styryl group, making it less reactive in certain cross-coupling reactions.
(3,4-Difluorophenyl)boronic Acid: Similar structure but without the styryl moiety, leading to different reactivity and applications.
Uniqueness: (3,4-Difluorostyryl)boronic acid is unique due to the presence of both fluorine atoms and the styryl group, which enhance its reactivity and versatility in organic synthesis. The fluorine atoms increase the compound’s stability and electron-withdrawing properties, while the styryl group allows for the formation of extended conjugated systems .
特性
分子式 |
C8H7BF2O2 |
|---|---|
分子量 |
183.95 g/mol |
IUPAC名 |
[(E)-2-(3,4-difluorophenyl)ethenyl]boronic acid |
InChI |
InChI=1S/C8H7BF2O2/c10-7-2-1-6(5-8(7)11)3-4-9(12)13/h1-5,12-13H/b4-3+ |
InChIキー |
KOMVOXTYQNBAII-ONEGZZNKSA-N |
異性体SMILES |
B(/C=C/C1=CC(=C(C=C1)F)F)(O)O |
正規SMILES |
B(C=CC1=CC(=C(C=C1)F)F)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2,6-dichlorophenyl)-N-{[(2,6-dichlorophenyl)formamido]methanimidoyl}acetamide](/img/structure/B13455177.png)
![(Cyclopropylmethyl)[(5-methylfuran-2-yl)methyl]amine hydrochloride](/img/structure/B13455182.png)
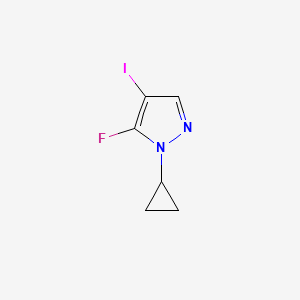
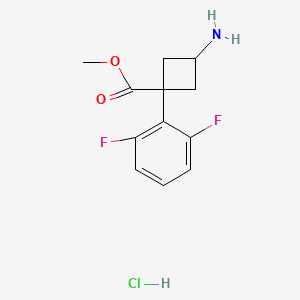
![{3-Cyclopentylbicyclo[1.1.1]pentan-1-yl}hydrazine dihydrochloride](/img/structure/B13455207.png)
![1-[1-(Methoxymethyl)cyclopentyl]ethan-1-one](/img/structure/B13455210.png)
![{4-Methyl-7-oxabicyclo[2.2.1]heptan-1-yl}methanol](/img/structure/B13455224.png)
![5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1H-pyrazole-4-carboxylicacid](/img/structure/B13455230.png)
![tert-butyl N-{2-[(prop-2-yn-1-yl)carbamoyl]ethyl}carbamate](/img/structure/B13455238.png)
![Tert-butyl 2-{[2-(4-methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexan-4-yl]oxy}acetate](/img/structure/B13455244.png)
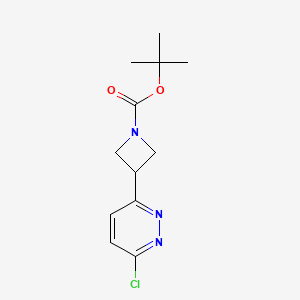
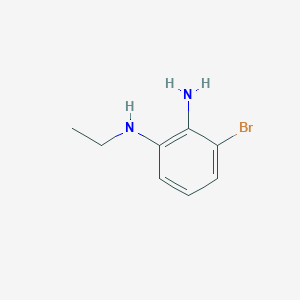
![2-amino-N-[2-(2,6-dioxo-3-piperidyl)-1-oxo-isoindolin-5-yl]acetamide](/img/structure/B13455259.png)
